molecular formula C15H16N2OS B14206331 [3-[(3-Methoxyphenyl)methyl]phenyl]thiourea CAS No. 832099-03-3

[3-[(3-Methoxyphenyl)methyl]phenyl]thiourea

Cat. No.: B14206331
CAS No.: 832099-03-3
M. Wt: 272.4 g/mol
InChI Key: YOSSYFDRJQJTRS-UHFFFAOYSA-N
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Description

[3-[(3-Methoxyphenyl)methyl]phenyl]thiourea: is an organosulfur compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-[(3-Methoxyphenyl)methyl]phenyl]thiourea typically involves the reaction of aniline derivatives with carbon disulfide (CS₂) and subsequent treatment with methoxybenzyl chloride. The reaction is usually carried out under basic conditions, often using sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base. The reaction mixture is then heated to facilitate the formation of the desired thiourea compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-[(3-Methoxyphenyl)methyl]phenyl]thiourea can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: It can participate in nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioureas.

Scientific Research Applications

Chemistry: In chemistry, [3-[(3-Methoxyphenyl)methyl]phenyl]thiourea is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other organosulfur compounds .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development and biochemical studies .

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer and antimicrobial agent .

Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other materials. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [3-[(3-Methoxyphenyl)methyl]phenyl]thiourea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: What sets this compound apart from these similar compounds is its unique combination of methoxy and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

832099-03-3

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

[3-[(3-methoxyphenyl)methyl]phenyl]thiourea

InChI

InChI=1S/C15H16N2OS/c1-18-14-7-3-5-12(10-14)8-11-4-2-6-13(9-11)17-15(16)19/h2-7,9-10H,8H2,1H3,(H3,16,17,19)

InChI Key

YOSSYFDRJQJTRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC2=CC(=CC=C2)NC(=S)N

Origin of Product

United States

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